1,3-Dimethoxynaphthalene
CAS No.: 10075-61-3
Cat. No.: VC3769509
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10075-61-3 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 1,3-dimethoxynaphthalene |
| Standard InChI | InChI=1S/C12H12O2/c1-13-10-7-9-5-3-4-6-11(9)12(8-10)14-2/h3-8H,1-2H3 |
| Standard InChI Key | XAVOEDQPSYWNHI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC=CC=C2C(=C1)OC |
| Canonical SMILES | COC1=CC2=CC=CC=C2C(=C1)OC |
Introduction
1,3-Dimethoxynaphthalene (C₁₂H₁₂O₂) is an organic compound belonging to the family of polysubstituted naphthalenes. It features a naphthalene core with two methoxy groups (-OCH₃) attached at positions 1 and 3 of the aromatic ring system. The compound is registered in chemical databases with specific identifiers that facilitate its tracking and reference in scientific literature.
Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 1,3-Dimethoxynaphthalene |
| Molecular Formula | C₁₂H₁₂O₂ |
| CAS Registry Number | 10075-61-3 |
| PubChem CID | 870756 |
| Alternative Names | Naphthalene, 1,3-dimethoxy-; DTXSID50357894; SCHEMBL443362 |
The molecular structure of 1,3-dimethoxynaphthalene consists of a naphthalene skeleton with two methoxy functional groups. The methoxy groups contribute to the compound's distinct chemical behavior, particularly in terms of electron distribution and reactivity patterns .
Physical and Chemical Properties
1,3-Dimethoxynaphthalene exhibits specific physicochemical properties that influence its behavior in various chemical environments and applications. These properties are essential for understanding its potential uses and handling requirements.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 188.22 g/mol | Computed |
| Physical State | Not specified in available data | - |
| Exact Mass | 188.083729621 Da | Computed |
| XLogP3 | 2.6 | Computed |
Chemical Properties
| Property | Value | Method |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 2 | Computed |
The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors suggest that 1,3-dimethoxynaphthalene can participate in intermolecular interactions primarily as a hydrogen bond acceptor. This property has implications for its solubility profile and potential interactions with biological systems .
Spectroscopic Characteristics
Spectroscopic data provides valuable insights into the structural confirmation and purity assessment of 1,3-dimethoxynaphthalene. Although the available search results contain limited spectroscopic information specifically for this compound, general characteristics can be inferred.
Spectral Data
The methoxy groups in 1,3-dimethoxynaphthalene would typically show characteristic signals in spectroscopic analyses. In nuclear magnetic resonance (NMR) spectroscopy, the methoxy protons would likely appear as distinct singlets in the ¹H NMR spectrum, while the aromatic protons would display complex coupling patterns characteristic of substituted naphthalene systems.
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